Lithium tetrafluoroborate

Thermal stability Decomposition temperature Electrolyte safety

LiPF6-based electrolytes thermally decompose at 100-200°C, limiting high-temperature Li-ion battery applications. LiBF4 (CAS 14283-07-9) resolves this with a decomposition temperature of ~390°C, enabling stable cycling in elevated-temperature environments. • Thermal stability: Decomposes at ~390°C vs. 100-200°C for LiPF6, extending cycle life at 60°C+ • Al corrosion inhibition: Passivates aluminum current collectors above 4.0 V, enabling safe use of LiTFSI/LiFSI imide salts in high-voltage cells • SEI-less cointercalation: Enables reversible graphite intercalation in ether-based electrolytes without requiring a conventional SEI Supplied as ≥98% anhydrous powder; research to bulk quantities available.

Molecular Formula BF4Li
Molecular Weight 93.8 g/mol
CAS No. 14283-07-9
Cat. No. B045386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrafluoroborate
CAS14283-07-9
SynonymsLithium Fluoborate (6CI);  Lithium Tetrafluoroborate (7CI);  Lithium Boridefluoride (LiBF4);  Lithium Fluoroborate;  Lithium Fluoroborate (LiBF4);  Lithium tetrafluoroborate (LiBF4);  Lithium tetrafluoroborate(1-)
Molecular FormulaBF4Li
Molecular Weight93.8 g/mol
Structural Identifiers
SMILES[Li+].[B-](F)(F)(F)F
InChIInChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1
InChIKeyUFXJWFBILHTTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiBF4 Electrolyte Overview


Lithium tetrafluoroborate (LiBF4, CAS 14283-07-9) is an inorganic lithium salt utilized primarily as an electrolyte component in lithium-ion batteries (LIBs) and as a Lewis acid catalyst in organic synthesis. In the context of LIB electrolytes, LiBF4 is characterized by its high thermal stability—exhibiting a decomposition temperature significantly exceeding that of the industry-standard lithium hexafluorophosphate (LiPF6)—and its reduced susceptibility to hydrolysis, which mitigates the generation of acidic degradation products [1]. Despite possessing a lower intrinsic ionic conductivity in conventional carbonate-based solvents compared to LiPF6 [2], LiBF4 offers quantifiable advantages in high-temperature operational stability and aluminum current collector corrosion inhibition, positioning it as a critical component for specialized high-temperature and wide-temperature-range battery applications [3].

Thermal Stability High thermal robustness; supports electrolyte design for elevated-temperature cell operation
Corrosion Inhibition Reported favorable aluminum corrosion inhibition ranking among fluoride salts; enables high-voltage imide-salt electrolyte formulations
Solvent-Dependent Transport Ion conductivity varies with solvent donor number; may support tailored formulation in DMSO or high-concentration electrolytes
Lewis Acid Catalysis Functions as a Lewis acid catalyst in organic synthesis; procurement supports dual-use research workflows

LiBF4 Substitution Limitations


Direct substitution of LiBF4 with other lithium salts such as LiPF6, LiClO4, LiAsF6, or LiTFSI is not viable due to fundamental differences in thermal stability, anodic corrosion behavior, and ionic transport mechanisms. LiPF6 decomposes at approximately 100-200 °C into LiF and PF5, whereas LiBF4 remains stable above 300 °C, enabling entirely different operational temperature windows [1]. Conversely, LiClO4 presents explosive hazards and LiAsF6 poses severe toxicity risks from arsenic release, restricting their industrial use [2]. Furthermore, LiTFSI and LiFSI electrolytes aggressively corrode aluminum current collectors at potentials above 3.5 V vs. Li/Li+, while LiBF4 acts as a potent corrosion inhibitor in such systems [3]. Even with similar anions, the ion-pairing strength of BF4− is stronger than PF6− in carbonate solvents, leading to lower ionic conductivity but also different solid-electrolyte interphase (SEI) formation characteristics [4]. These compound-specific attributes mean that electrolyte performance is inextricably linked to the choice of lithium salt; simple molar substitution without reformulation results in significant deviations in cycle life, rate capability, and safety performance.

LiPF6

Thermal decomposition onset differs significantly; high-temperature performance and SEI characteristics may not transfer with simple molar substitution.

LiClO4 / LiAsF6

Explosive hazard of perchlorate and toxic arsenic release impose severe regulatory restrictions; LiBF4 offers lower hazard profile, but direct substitution requires reformulation.

LiTFSI / LiFSI

Imide salts corrode aluminum at >3.5 V vs. Li/Li+ without inhibitor; LiBF4 acts as corrosion inhibitor, but electrolyte formulation context may differ significantly.

Ion-Pairing Differences

Stronger BF4− ion-pairing in carbonate solvents reduces ionic conductivity relative to PF6−; SEI formation and rate capability are salt-specific, limiting direct interchangeability.

LiBF4 Comparative Evidence


Thermal Decomposition Stability vs. LiPF6

LiBF4 demonstrates markedly superior thermal stability relative to LiPF6, a critical differentiation for high-temperature battery applications. LiPF6 undergoes thermal decomposition to LiF and PF5 between 100 °C and 200 °C, whereas LiBF4 remains stable without significant decomposition up to approximately 390 °C [1]. This thermal robustness directly translates to reduced capacity fade during elevated temperature cycling, with LiBF4-based electrolytes exhibiting slower capacity loss compared to LiPF6-based counterparts under identical thermal stress [2]. The differential thermal stability is further corroborated by literature ranking thermal stability as LiAsF6 > LiBF4 > LiPF6 [3].

Thermal Stability
Head-to-head
~390 °C onset vs. 100–200 °C (LiPF6)
Supports high-temperature electrolyte selection
TGA in inert atmosphere; reported comparison
Thermal stability Decomposition temperature Electrolyte safety

Aluminum Corrosion Inhibition vs. Fluoride Salts

Among a panel of fluoride-containing lithium salts evaluated as corrosion inhibitors for aluminum current collectors in LiCF3SO3-based electrolytes, LiBF4 was identified as the most effective additive for suppressing aluminum corrosion. Comparative electrochemical measurements revealed that corrosion currents decreased in the order LiSbF6 > LiAsF6 > LiClO4 > LiPF6 > LiBF4, establishing LiBF4 as the superior corrosion inhibitor [1]. This superiority is attributed to the close alignment of the oxidation potential of the BF4− anion with that of the CF3SO3− anion, enabling the formation of a stable passive layer on the aluminum surface. In independent studies employing LiTFSI-based electrolytes, LiBF4 was shown to prevent the breakdown of the protective film on aluminum substrates at potentials exceeding 3.5 V vs. Li/Li+, a threshold at which LiTFSI alone induces severe pitting corrosion [2].

Al Corrosion Inhibition
Head-to-head
LiBF4 < LiPF6 < LiClO4 < LiAsF6 < LiSbF6 (corrosion current)
Favorable corrosion inhibition in imide electrolytes
Potentiodynamic polarization, EC-DMC, 25 °C
Corrosion inhibition Aluminum current collector High-voltage stability

Ionic Conductivity in DMSO vs. PC

The ionic conductivity of LiBF4 relative to LiPF6 is not a fixed property but is strongly dependent on the solvent system employed. In conventional propylene carbonate (PC) solutions, LiBF4 exhibits lower ionic conductivity than LiPF6 across typical concentration ranges (e.g., at 1 M, LiPF6-PC: 5.8 mS cm−1 vs. LiBF4-PC: 3.4 mS cm−1 at 25 °C) [1]. However, in dimethyl sulfoxide (DMSO) solutions, this trend is inverted: LiBF4-DMSO displays higher ion conductivity than LiPF6-DMSO [2]. This inversion is rationalized by the interplay between solution viscosity and salt dissociation: in high-donor-number solvents like DMSO, LiBF4 dissociates more completely, whereas in low-donor-number PC, the stronger ion-pairing tendency of BF4− suppresses conductivity [2]. Furthermore, at very high concentrations (>2.5 M in PC), the ionic conductivity of LiBF4 surpasses that of LiPF6 due to rapidly increasing viscosity in the latter system [3].

Ionic Conductivity
Context-dependent
PC: LiPF6 5.8 > LiBF4 3.4 mS cm⁻¹; DMSO: trend may invert
Solvent-dependent transport; tailored formulation supported
1 M, 25 °C; high-concentration also inverts ranking
Ionic conductivity Solvent effects Electrolyte formulation

Capacity Fade at Elevated Temperatures vs. LiPF6

In comparative cycling studies of lithium-ion cells, electrolytes formulated with LiBF4 demonstrate substantially reduced capacity fade compared to those using LiPF6 under identical elevated temperature conditions. Specifically, the capacity of Li-ion cells fades much slower in electrolytes using LiBF4 or LiBOB than in electrolytes using LiPF6 [1]. This differential performance is attributed to the superior thermal stability of LiBF4, which minimizes the generation of HF and other acidic degradation species that accelerate transition metal dissolution from cathodes and SEI degradation. In a synergistic blend electrolyte system employing LiBF4 and LiODFB at an 8:2 molar ratio, LiCoO2 cells exhibited improved cyclability at 60 °C compared to baseline formulations [2].

Capacity Fade
Class-level
Slower capacity loss vs. LiPF6 at elevated temp. (qualitative)
Reported cycling retention advantage
Quantitative differential unspecified; data to verify
Capacity retention High-temperature cycling Cycle life

Hazard Profile vs. LiClO4 and LiAsF6

In a comparative chemical hazard assessment of lithium salts for LIB electrolytes, LiBF4 is classified within the lower-hazard category, whereas LiClO4 and LiAsF6 are located outside the favorable hazard classification zone [1]. LiClO4 is recognized for its explosive hazard potential due to its high oxidizing nature, which limits its use to experimental research settings [2]. LiAsF6, while offering excellent conductivity and stability, contains toxic arsenic, and its reduction products are carcinogenic, leading to severe environmental and health restrictions that have effectively eliminated its commercial use [3]. LiBF4, in contrast, does not present acute toxicity (As) or explosive (perchlorate) hazards, positioning it as a safer alternative within the inorganic lithium salt class for applications where these extreme hazard endpoints must be avoided.

Hazard Profile
Class-level
LiBF4 in favorable hazard zone vs. LiClO4 (explosive), LiAsF6 (toxic As)
Lower hazard classification for regulatory-sensitive use
GreenScreen assessment framework
Safety Toxicity Regulatory compliance

LiBF4 Application Scenarios


High-Temperature Li-Ion Battery Electrolytes

Leveraging LiBF4's decomposition temperature of ~390 °C compared to LiPF6's 100-200 °C [1], LiBF4-based electrolytes are optimally suited for LIBs operating in elevated temperature environments such as automotive engine compartments, industrial machinery, and stationary energy storage in hot climates. The slower capacity fade of LiBF4-based electrolytes relative to LiPF6 at elevated temperatures [2] translates to extended operational lifetime and reduced maintenance intervals. In a specific demonstration, LiFePO4//Li4Ti5O12 cells employing LiBF4-based electrolytes exhibited enhanced performance at 60 °C, with cell temperature during cycling never reaching the electrolyte degradation threshold [3].

Corrosion-Resistant Imide Salt Electrolytes

LiBF4 serves as a critical additive in electrolytes containing lithium imide salts (LiTFSI, LiFSI) to mitigate aluminum current collector corrosion at high potentials. As established by comparative corrosion current measurements, LiBF4 provides the lowest corrosion current among tested fluoride additives [1]. Its addition prevents the breakdown of the aluminum protective film at potentials above 3.5 V vs. Li/Li+, enabling the use of otherwise advantageous imide salts in high-voltage (>4.0 V) LIBs without sacrificing cell longevity [2]. This application is particularly relevant for high-voltage cathode materials (e.g., NCM 811, LNMO) where imide salts offer improved thermal stability but suffer from intrinsic Al corrosion.

Ether-Based Graphite Cointercalation Electrolytes

In a recent innovation, 1 M LiBF4 in 1,2-dimethoxyethane (G1) has been demonstrated to enable reversible Li-solvent cointercalation in graphite anodes without requiring a conventional solid-electrolyte interphase (SEI) [1]. This SEI-less cointercalation mechanism, enabled specifically by the LiBF4-ether combination, offers a pathway to simplified electrolyte design and potentially enhanced rate capability. In contrast, LiPF6 in ether solvents does not support the same cointercalation behavior, highlighting a unique differentiation of LiBF4 in this emerging electrolyte architecture.

Wide-Temperature Electrolytes via Salt Blending

LiBF4 is a key component in blended-salt electrolyte systems designed for operation across extreme temperature ranges (e.g., -40 °C to +60 °C). When combined with LiODFB at an 8:2 molar ratio, the resulting electrolyte system enhances the cyclability of LiCoO2 cells at 60 °C while maintaining acceptable low-temperature performance [1]. This synergistic approach capitalizes on the thermal stability of LiBF4 and the SEI-forming capability of LiODFB, demonstrating that LiBF4 procurement is justified not only as a standalone salt but also as a strategic component in advanced electrolyte formulations targeting demanding temperature specifications.

Application
Selection Property
Validation Focus
High-Temperature LIB Electrolytes
Thermal stability and cycling retention
Capacity fade under elevated temperature cycling
Corrosion-Resistant Imide Salt Electrolytes
Aluminum corrosion inhibition
High-voltage Al passivation stability
Ether-Based Graphite Cointercalation Electrolytes
SEI-free cointercalation compatibility
Graphite anode reversibility in ether solvents
Wide-Temperature Salt-Blend Electrolytes
Synergistic borate co-salt blending
Cyclability across wide temperature range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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